molecular formula C22H14F6N2O3 B4332162 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide

Cat. No. B4332162
M. Wt: 468.3 g/mol
InChI Key: BATXHTVHPJSNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide, also known as HPPH, is a novel photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide involves the generation of reactive oxygen species upon exposure to light of a specific wavelength. These reactive oxygen species can cause damage to cancer cells, leading to their death. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have high selectivity for cancer cells, making it a promising candidate for PDT.
Biochemical and Physiological Effects:
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be rapidly cleared from the body, reducing the risk of long-term toxicity. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have high selectivity for cancer cells, leading to minimal damage to healthy tissues.

Advantages and Limitations for Lab Experiments

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has several advantages for use in lab experiments, including its high selectivity for cancer cells and minimal toxicity. However, 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide can be challenging to synthesize and purify, making it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide. These include the development of new synthetic methods to improve the yield and purity of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide, the evaluation of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide in combination with other cancer treatments, and the optimization of PDT parameters to improve the efficacy of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide-based treatments. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide in clinical trials.

Scientific Research Applications

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been extensively studied for its potential use in PDT for cancer treatment. PDT is a non-invasive treatment modality that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including head and neck, lung, and prostate cancer.

properties

IUPAC Name

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N2O3/c23-20(21(24,25)22(26,27)28)33-17-7-3-15(4-8-17)19(32)30-16-5-1-13(2-6-16)18(31)14-9-11-29-12-10-14/h1-12,20H,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATXHTVHPJSNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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